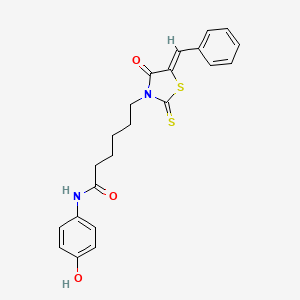

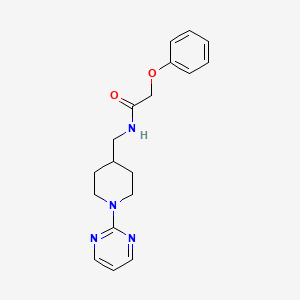

![molecular formula C19H24N2O3S B2632724 4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide CAS No. 2190365-63-8](/img/structure/B2632724.png)

4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of this structure has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of this compound is complex, with the 8-azabicyclo[3.2.1]octane scaffold being a key component . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Studies have been conducted on the synthesis of conformationally rigid analogues of certain acids, involving key steps like alkylation-cyclization to yield the azabicyclo[3.2.1]octane skeleton, which is a crucial component of the compound (Kubyshkin et al., 2009).

Research into the semipinacol rearrangement of cis-fused β-lactam diols into keto-bridged bicyclic lactams further elucidates the structural dynamics of molecules related to azabicyclo[3.2.1]octane (Grainger et al., 2012).

The synthesis and structural and conformational study of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and its N-endo-methyl quaternary derivatives provide insight into the molecular conformation of similar compounds (Izquierdo et al., 1991).

Chemical Reactions and Applications

Research into 1,3-dipolar cycloadditions to bicyclic olefins like 2-azabicyclo[3.2.1]octane elucidates the stereo- and regiochemistry of these reactions, which is significant for understanding the chemical behavior of the compound (Taniguchi et al., 1978).

The use of related compounds in atom-transfer radical cyclizations provides pathways to synthesize complex molecular structures, indicating potential synthetic applications of the compound (Flynn et al., 1992).

The synthesis of 3-azabicyclo[3.1.0]hexanes via 1,5-C–H insertion of cyclopropylmagnesium carbenoids as a key step highlights a synthetic route that could be relevant for the compound (Kimura et al., 2015).

Pharmacological and Biomedical Research

Studies on biaryl sulfonamides based on the 2-azabicycloalkane skeleton, including sulfonamides similar to the compound , indicate their potential in developing new antitumor agents (Iwan et al., 2020).

Therapeutic compounds incorporating azabicyclo[3.2.1]octane and phenyl-propyl scaffolds have been explored as potential antagonists of the C-C chemokine receptor 5 (CCR5), relevant to HIV-1 treatment (Supuran, 2011).

Wirkmechanismus

Target of Action

The primary targets of 4-{3-cyclopropylidene-8-azabicyclo[32It is noted that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The specific mode of action for 4-{3-cyclopropylidene-8-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, have been shown to interact with their targets in a variety of ways .

Biochemical Pathways

The specific biochemical pathways affected by 4-{3-cyclopropylidene-8-azabicyclo[32Tropane alkaloids, which share a similar core structure, are known to affect a wide array of biological activities .

Result of Action

The specific molecular and cellular effects of 4-{3-cyclopropylidene-8-azabicyclo[32Compounds with similar structures have been shown to exhibit a range of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-{3-cyclopropylidene-8-azabicyclo[32Such factors can significantly impact the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

4-(3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-20(2)25(23,24)18-9-5-14(6-10-18)19(22)21-16-7-8-17(21)12-15(11-16)13-3-4-13/h5-6,9-10,16-17H,3-4,7-8,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHIKCJPKWJEHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(=C4CC4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

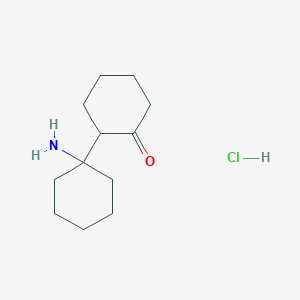

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-acetylazetidine-3-carboxamide](/img/structure/B2632644.png)

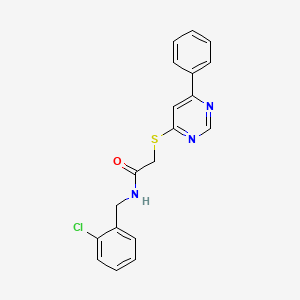

![(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2632645.png)

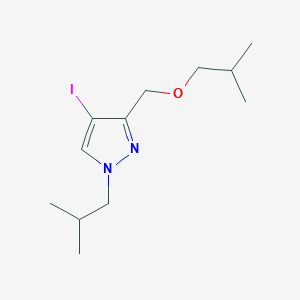

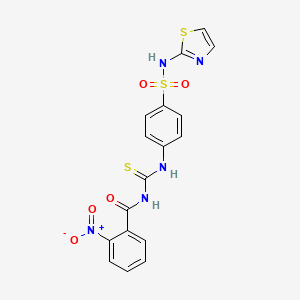

![N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2632650.png)

![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2632653.png)

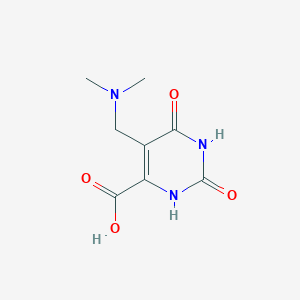

![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2632659.png)

![6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane](/img/structure/B2632664.png)